molecular formula C8H7ClN4 B1464012 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine CAS No. 943541-20-6

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Cat. No. B1464012
M. Wt: 194.62 g/mol
InChI Key: LIRXMNGKIROHGY-UHFFFAOYSA-N
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Description

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is a chemical compound with the linear formula C7H5ClN4 . It is almost planar with a dihedral angle between the aromatic rings of 2.82 (5)° .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is planar with a root mean square (r.m.s.) deviation of 0.022 Å . The packing results in polymeric chains extending along the a axis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 180.60 . The compound is almost planar with a dihedral angle between the aromatic rings of 2.82 (5)° .

Scientific Research Applications

Green Synthesis and Inhibition Studies

Researchers have explored the synthesis of novel pyrazolylpyridazine amines using 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine and their application in inhibiting yeast α-glucosidase. One study found that these compounds, particularly the m-chloro derivative, were potent inhibitors of this enzyme, suggesting potential in medical and biochemical research (Chaudhry et al., 2017).

Electronic and Photophysical Properties

Research has been conducted on the modulation of electronic and photophysical properties of ReI(CO)3Br complexes using ligands like 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. These studies are significant for understanding the interactions and properties of these complexes, which have implications in fields like material science and photophysics (Saldías et al., 2019).

Surface Protection Activities

Another area of research is the use of 3-chloropyridazine derivatives, including 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine, in protecting mild steel surfaces. Their effectiveness as corrosion inhibitors in acidic environments has been demonstrated, highlighting their potential in industrial applications like material preservation and surface coating technology (Olasunkanmi et al., 2018).

Structural and Theoretical Studies

Structural analysis and density functional theory calculations have been performed on pyridazine derivatives to explore their electronic properties and intermolecular interactions. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Sallam et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, as related compounds have shown some activity against the MCF-7 breast cancer cells . Additionally, the compound could be used as a nucleus to synthesize a series of pyrazolylpyridazine derivatives .

properties

IUPAC Name

3-chloro-6-(1-methylpyrazol-4-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRXMNGKIROHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712423
Record name 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

CAS RN

943541-20-6
Record name 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Water (253 mL) and THF (842 mL) were put in the reaction balloon. The reagents were added one by one to the stirred reaction mixture: potassium phosphate monohydrate 86.2 g (374 mmol) and BTEAC 2.25 g (9.88 mmol). Then 3-chloro-6-iodopyridazine, 45 g (187.2 mmol) and 1-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole, 46.73 g (224.6 mmol) were added and finally triphenylphosphine, 1.96 g (7.49 mmol) and palladiumdiacetate, 420 mg (1.87 mmol) were added. The reaction mixture was heated at 65° C. for 16 h. The reaction mixture was allowed to cool to 60° C. Then 935 mL water and 301.5 g sodium chloride were added. The mixture was stirred for 15 minutes and allowed to cool to 45° C. The phases were separated and the organic layer was washed with a solution of 45 g sodium chloride in 374 mL water. The organic layer was separated and stirred with magnesium sulphate (225 g) and charcoal (4.5 g). The mixture was filtered and evaporated. The evaporation residue was co-evaporated with toluene twice and evaporated further till a final volume of 200 ml. This residue was stirred for 16 h at room temperature. The resulting solids were collected by filtration. The solids were dried at reduced pressure affording 29.7 g of the title compound (152.6 mmol, yield 82%).
Quantity
86.2 g
Type
reactant
Reaction Step One
Name
Quantity
253 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
2.25 g
Type
catalyst
Reaction Step Five
Quantity
301.5 g
Type
reactant
Reaction Step Six
Name
Quantity
935 mL
Type
solvent
Reaction Step Six
Name
Quantity
842 mL
Type
solvent
Reaction Step Seven
Yield
82%

Synthesis routes and methods II

Procedure details

In a two-neck flask was placed 3,6-dichloropyridazine (1.49 g, 10 mmol), 1-methylpyrazole-4-boronic acid pinacol ester (1.04 g, 5 mmol), K2CO3 (1.38 g, 10 mmol), and Pd(PPh3)4 (289 mg, 0.25 mmol). The resulting mixture was degassed and refilled with N2 (3 times). 1,4-Dioxane/H2O (9 mL/2 mL) was added and the resulting mixture was heated at 100° C. for 5 h. The resulting mixture was poured into EtOAc/H2O (30 mL/30 mL). The organic layer was washed with brine (30 mL), dried (Na2SO4), and filtered. The solvent was removed and the resulting residue was purified by column using 90-100% EtOAc/hexane as the eluent to yield 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Name
Quantity
1.38 g
Type
reactant
Reaction Step Three
Quantity
289 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 3,6-dichloropyridazine (20.1 g, 135 mmol), 1-methyl-4-pyrazoleboronic acid pinacol ester (25.46 g, 122 mmol) and potassium carbonate (50.7 g, 367 mmol) in 1,4-dioxane (500 mL) and water (200 mL) under nitrogen was degassed by bubbling in nitrogen for 15 min. Dichlorobis(triphenylphosphine)palladium (II) (1.2%, 1 g, 1.4 mmol) was than added and nitrogen was bubbled in the mixture for another 10 min. The reaction mixture was stirred at 90° C. for 3 h, then cooled to room temperature and concentrated in vacuo to remove the majority of the 1,4-dioxane. The residue was partitioned between 1 N aqueous potassium carbonate (400 mL) and ethyl acetate (400 mL) and the phases separated. The aqueous layer was extracted with ethyl acetate (2×300 mL) and dichloromethane (300 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated in-vacuo. The residue was stirred in diethyl ether (150 mL) and the orange precipitate was filtered and dried to return the title compound (12.76 g, 65.6 mmol, 54% yield). The filtrate was concentrated onto silica gel and purified by flash chromatography on silica gel using a gradient of 0-50% ethyl acetate/hexane to return starting 3,6-dichloropyridazine as a white solid (9.9 g, 66.4 mmol, 49% yield).
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
25.46 g
Type
reactant
Reaction Step One
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
54%

Synthesis routes and methods IV

Procedure details

A mixture of 3,6-dichloropyridazine (5.37 g, 33.5 mmol), 1-methyl-4-pyrazoleboronic acid pinacol ester (5 g, 24.0 mmol) and cesium carbonate (23.44 g, 72 mmol) in 1,4-dioxane (150 mL) and water (750 mL) under nitrogen was degassed by bubbling in nitrogen for 15 min. Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (1 g, 1.37 mmol) was than added and nitrogen was bubbled in the mixture for another 10 min. The reaction mixture was stirred at 80° C. for 2.5 h, then cooled to room temperature and concentrated in vacuo. The residue was partitioned between 1 N aqueous potassium carbonate and ethyl acetate. The organic layer was washed with 1 N aqueous potassium carbonate and brine, dried over sodium sulfate, filtered and adsorbed on silica gel for purification. Purification by flash chromatography on silica gel using a gradient of 0-50% ethyl acetate/hexane afforded 2.8 g of the title compound as a white solid (60% yield); MS (m/z) 195 [M+H+]+.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
23.44 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
60%

Synthesis routes and methods V

Procedure details

A flask was charged with 3,6-dichloropyridazine (Aldrich, 23.91 g, 160.5 mmol), 1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (20 g, 96 mmol), 2.0 M Na2CO3 (96 mL) and dioxane (65 mL). Nitrogen was bubbled through the reaction for 60 seconds followed by the addition of Dichlorobis(triphenylphosphine)palladium (0) (6.75 g, 9.6 mmol). The reaction was heated to 80° C. overnight followed by aqueous work up using AcOEt and a solution of K2CO3. After filtration over celite, the organic layer was dried (MgSO4) and concentrated in vacuo. A first fraction of compound (10.2 g) was obtained by crystallization in the solvent (dichoromethane). The filtrate was purified by column chromatography (CH2Cl2 100% and CH2Cl2/MeOH:95/5). The two fractions were gathered and washed with diisopropylether to give the title compound as a yellow solid (12.7 g, 68%).
Quantity
23.91 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.75 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
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Reactant of Route 6
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Citations

For This Compound
1
Citations
EY Kim, ST Kang, H Jung, CH Park, CS Yun… - Archives of pharmacal …, 2016 - Springer
A series of pyridazin-3-one substituted with morpholino-pyrimidine derivatives was synthesized and evaluated as tyrosine kinase inhibitors against c-Met enzyme, and anti-proliferative …
Number of citations: 10 link.springer.com

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